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Compound of Interest

Compound Name:

(((9H-Fluoren-9-

yl)methoxy)carbonyl)-D-

methionine

Cat. No.: B557640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-D-methionine (N-α-(9-Fluorenylmethoxycarbonyl)-D-methionine) is a critical building

block in modern solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids,

such as D-methionine, into peptide sequences is a key strategy for enhancing the metabolic

stability and bioavailability of peptide-based therapeutics by increasing their resistance to

proteolytic degradation. This guide provides a comprehensive overview of the chemical

properties of Fmoc-D-methionine, detailed experimental protocols for its use, and a discussion

of potential side reactions and mitigation strategies.

Core Chemical and Physical Properties
Fmoc-D-methionine is a white to off-white crystalline powder. The presence of the lipophilic

Fmoc protecting group makes it highly soluble in many organic solvents commonly used in

peptide synthesis.

General Properties
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Property Value Reference(s)

CAS Number 112883-40-6 [1][2][3]

Appearance
White to off-white crystalline

powder
[4]

Optical Rotation
[α]20/D = +28 ±2° (c=1 in

DMF)
[1]

Molecular and Physical Data Discrepancies
There are notable discrepancies in the reported molecular formula, molecular weight, and

melting point of Fmoc-D-methionine across various suppliers. After a thorough review of the

available data, the most consistent and chemically correct values are presented below. The

variation in melting point is likely attributable to differences in the purity of the analyzed

samples.

Property Corrected Value Conflicting Value(s) Reference(s)

Molecular Formula C₂₀H₂₁NO₄S C₂₃H₂₃NO₅S [1][2][3][5][6][7]

Molecular Weight 371.45 g/mol 437.50 g/mol [7][8]

Melting Point 110-140 °C ~132 °C, 170-180 °C [1][4][8]

Solubility
Fmoc-D-methionine exhibits good solubility in polar aprotic solvents, which are standard in

peptide synthesis. However, quantitative solubility data is not widely available and should be

determined empirically for specific applications.
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Solvent General Solubility Notes Reference(s)

N,N-

Dimethylformamide

(DMF)

Good to excellent

The most common

solvent for SPPS. Can

degrade to

dimethylamine, which

may cause premature

Fmoc deprotection.

[9][10]

N-Methyl-2-

pyrrolidone (NMP)
Good to excellent

Higher solvating

power than DMF,

especially for

hydrophobic

sequences. Some

Fmoc-amino acids

may show greater

decomposition in NMP

over time.

[9][10]

Dichloromethane

(DCM)
Limited

Less polar and

generally not a good

solvent for dissolving

Fmoc-amino acids.

[9]

Water Slightly soluble [4]

Spectroscopic Data
Detailed spectroscopic data for the D-enantiomer of Fmoc-methionine is not readily available in

the public domain. The data presented below is for the L-enantiomer, Fmoc-L-methionine. The

spectra for the D-enantiomer are expected to be identical.

¹H NMR Spectrum (Fmoc-L-methionine)
No specific ¹H NMR spectrum for Fmoc-D-methionine was found. The spectrum for Fmoc-L-

methionine would be identical.

¹³C NMR Spectrum (Fmoc-L-methionine)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/pdf/A_Comprehensive_Technical_Guide_to_Fmoc_Protected_Amino_Acids_in_Peptide_Synthesis.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/solvents-for-solid-phase-peptide-synthesis/
https://www.benchchem.com/pdf/A_Comprehensive_Technical_Guide_to_Fmoc_Protected_Amino_Acids_in_Peptide_Synthesis.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/solvents-for-solid-phase-peptide-synthesis/
https://www.benchchem.com/pdf/A_Comprehensive_Technical_Guide_to_Fmoc_Protected_Amino_Acids_in_Peptide_Synthesis.pdf
https://www.fengchengroup.com/amino-acids-and-derivatives/protective-amino-acid-fmoc-series/fmoc-d-methionine-fmoc-d-met-oh-bp-ep-usp-cas.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are the characteristic peaks for Fmoc-L-methionine. The spectrum for the D-

enantiomer would be identical.

Chemical Shift (ppm) Assignment

~176 Carbonyl carbon (COOH)

~156 Carbonyl carbon (Fmoc)

~144, 141 Quaternary carbons (Fluorenyl)

~128, 127, 125, 120 Aromatic carbons (Fluorenyl)

~67 CH₂ (Fmoc)

~53 α-carbon

~47 CH (Fluorenyl)

~31 β-carbon

~30 γ-carbon

~15 S-CH₃

[11]

Infrared (IR) Spectroscopy
An experimental IR spectrum for Fmoc-D-methionine is not available. However, the expected

characteristic absorption bands based on its functional groups are:
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Wavenumber (cm⁻¹) Functional Group Vibration

3300-2500 O-H (Carboxylic acid) Stretching

~3300 N-H (Amide) Stretching

~3050 C-H (Aromatic) Stretching

~2950 C-H (Aliphatic) Stretching

~1720 C=O (Carboxylic acid) Stretching

~1690 C=O (Amide) Stretching

~1530 N-H Bending

~1450, 740, 760 Aromatic C=C Bending

Experimental Protocols in Solid-Phase Peptide
Synthesis (SPPS)
Fmoc-D-methionine is utilized in standard SPPS protocols. The following sections detail the

key steps in the synthesis cycle.

General SPPS Cycle Workflow

Resin Support 1. Resin Swelling
(DMF or NMP)

2. Fmoc Deprotection
(20% Piperidine/DMF)

3. Washing
(DMF)

4. Amino Acid Coupling
(Fmoc-D-Met-OH, Activator)

5. Washing
(DMF)

Repeat for next
amino acid

Final Cleavage
& Deprotection

End of sequence

Click to download full resolution via product page

General workflow of a solid-phase peptide synthesis cycle.

Protocol 1: Resin Swelling
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Place the desired amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for

C-terminal acids) in a reaction vessel.

Add a suitable solvent, typically DMF or NMP (approximately 10-15 mL per gram of resin).

Agitate the resin slurry for 30-60 minutes at room temperature to allow for complete swelling

of the resin beads.

Drain the solvent.

Protocol 2: Fmoc Deprotection
The Fmoc group is removed via a base-catalyzed β-elimination mechanism.
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Step 1: Proton Abstraction

Step 2: β-Elimination

Step 3: DBF Adduct Formation

Fmoc-NH-Peptide
Carbanion Intermediate

+ Piperidine

Piperidine

Piperidinium

Carbanion Intermediate

Dibenzofulvene (DBF)

H₂N-Peptide

CO₂

Dibenzofulvene (DBF)

DBF-Piperidine Adduct
+ Piperidine

Piperidine

Click to download full resolution via product page

Mechanism of Fmoc deprotection by piperidine.

Procedure:

To the swelled resin, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per

gram of resin).

Agitate the mixture for 3-5 minutes at room temperature.
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Drain the deprotection solution.

Add a fresh portion of the 20% piperidine in DMF solution.

Agitate for an additional 15-20 minutes.

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of

piperidine and the dibenzofulvene-piperidine adduct.

A Kaiser test can be performed on a small sample of resin beads to confirm the presence of

a free primary amine, indicating successful deprotection.

Protocol 3: Amino Acid Coupling
In a separate vessel, dissolve Fmoc-D-methionine (3-5 equivalents relative to the resin

loading) and a coupling activator such as HBTU, HATU, or HOBt/DIC (3-5 equivalents) in

DMF or NMP.

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino

acid solution to neutralize the hydrochloride salt of the activator and facilitate the reaction.

Allow the mixture to pre-activate for 1-5 minutes.

Add the activated amino acid solution to the deprotected peptide-resin.

Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to

be extended for sterically hindered amino acids.

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5

times) and DCM (3-5 times) to remove excess reagents.

The completion of the coupling reaction can be monitored using a Kaiser test. A negative

result (yellow or colorless beads) indicates that all primary amines have been acylated.

Protocol 4: Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin support,

and the side-chain protecting groups are removed simultaneously.
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Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

Prepare a cleavage cocktail. For peptides containing methionine, a standard cocktail is

Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5%

1,2-ethanedithiol (EDT). The scavengers are crucial to prevent side reactions with the

methionine side chain.

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl

ether.

Collect the precipitated peptide by centrifugation or filtration.

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase

high-performance liquid chromatography (RP-HPLC).

Side Reactions Involving Methionine
The thioether side chain of methionine is susceptible to two primary side reactions during

SPPS, particularly during the final acidolytic cleavage step.[3][8]

Oxidation
The thioether group can be readily oxidized to form methionine sulfoxide (Met(O)), which exists

as two diastereomers.[8][11] This oxidation can occur due to exposure to atmospheric oxygen

or reactive species generated during the synthesis.

Mitigation Strategies:
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Use of Scavengers: The inclusion of reducing agents and scavengers like dithiothreitol (DTT)

or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the

cleavage cocktail can suppress oxidation.[2][8]

Post-Cleavage Reduction: If oxidation occurs, the methionine sulfoxide can be reduced back

to methionine in solution using reagents such as ammonium iodide and dimethylsulfide.[11]

Synthesis with Methionine Sulfoxide: In cases where methionine is particularly prone to

oxidation, Fmoc-D-methionine sulfoxide can be used directly in the synthesis. The resulting

peptide is then purified in its oxidized form and subsequently reduced.[2]

S-Alkylation
During the final TFA cleavage, carbocations generated from the removal of tert-butyl-based

side-chain protecting groups can alkylate the nucleophilic thioether side chain of methionine,

leading to the formation of a sulfonium salt.[3][8]

Mitigation Strategies:

Effective Scavenging: Using a cocktail of scavengers in the cleavage solution is the most

effective way to minimize S-alkylation. Thioanisole and EDT are commonly used to trap

carbocations.

Reversal of Alkylation: The S-tert-butylation can be reversed by heating the peptide in 5%

aqueous acetic acid.

Conclusion
Fmoc-D-methionine is an indispensable reagent for the synthesis of proteolytically stable

peptides. A thorough understanding of its chemical and physical properties, coupled with

optimized protocols for its use in SPPS and an awareness of potential side reactions, is

essential for the successful synthesis of high-quality, D-methionine-containing peptides for

research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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